Isoamyl nitrite-15N

Description

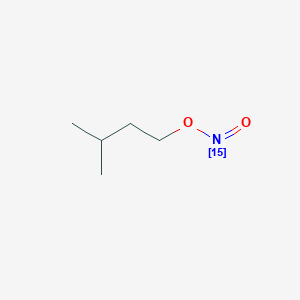

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl nitrite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFXIOWLTKNBAP-PTQBSOBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCON=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCO[15N]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480167 |

Source

|

| Record name | Isoamyl nitrite-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120670-20-4 |

Source

|

| Record name | Isoamyl nitrite-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120670-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Isoamyl Nitrite-¹⁵N

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ¹⁵N Labeling in Isoamyl Nitrite Chemistry

Isoamyl nitrite, systematically named 3-methylbutyl nitrite, is an alkyl ester of nitrous acid with the chemical formula C₅H₁₁NO₂.[1][2][3] The isotopically labeled variant, Isoamyl nitrite-¹⁵N ((CH₃)₂CHCH₂CH₂O¹⁵NO), incorporates the stable, non-radioactive heavy isotope of nitrogen, ¹⁵N, in place of the naturally abundant ¹⁴N. This substitution is the cornerstone of its utility in advanced scientific research.

The ¹⁵N nucleus possesses a nuclear spin of ½, which makes it ideal for Nuclear Magnetic Resonance (NMR) spectroscopy, producing sharp, well-resolved signals without the quadrupolar broadening issues associated with the spin-1 ¹⁴N nucleus.[4] This property, combined with the one-mass-unit increase, allows researchers to precisely track the nitrogen atom through complex chemical reactions and biological pathways using NMR and Mass Spectrometry (MS).[5][6] Consequently, Isoamyl nitrite-¹⁵N serves as an invaluable tracer in mechanistic studies, metabolic research, and the development of novel therapeutics.[5][6][7][8]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of Isoamyl nitrite-¹⁵N, offering field-proven insights and detailed protocols for its application.

Physicochemical and Spectroscopic Properties

The fundamental properties of Isoamyl nitrite-¹⁵N are critical for its handling, application, and analysis. The incorporation of the ¹⁵N isotope results in a distinct mass shift, which is fundamental to its utility as a tracer.

| Property | Value | Source(s) |

| Linear Formula | (CH₃)₂CHCH₂CH₂O¹⁵NO | |

| Molecular Weight | 118.14 g/mol | |

| CAS Number | 120670-20-4 | |

| Appearance | Clear, light yellowish liquid | [2][9] |

| Odor | Penetrating, somewhat fruity | [1][2][10] |

| Boiling Point | 99 °C (lit.) | [11] |

| Density | 0.879 g/mL at 25 °C (lit.) | [11] |

| Refractive Index | n20/D 1.386 (lit.) | [11] |

| Solubility | Miscible with ethanol and diethyl ether; practically insoluble in water. | [12] |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

| Chemical Purity | ≥97% | |

| Mass Shift | M+1 compared to unlabeled isoamyl nitrite | [11] |

Synthesis and Purification

The synthesis of Isoamyl nitrite-¹⁵N follows the general principle of esterification, reacting isoamyl alcohol with a ¹⁵N-labeled nitrite source in an acidic environment.[1][10][13] The key to producing the labeled compound is the use of an isotopically enriched precursor, typically Sodium Nitrite-¹⁵N (Na¹⁵NO₂).

Synthetic Workflow

The reaction proceeds via the protonation of the nitrite ion to form nitrous acid (HO¹⁵NO), which then reacts with the alcohol. The workflow involves careful control of temperature to prevent decomposition and side reactions.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methods for alkyl nitrite synthesis.[14][15] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Charging Reactants: To the flask, add isoamyl alcohol (1.0 eq) and an aqueous solution of Sodium Nitrite-¹⁵N (1.1 eq). Begin vigorous stirring.

-

Acid Addition: Cool the stirred mixture to 0 °C. Slowly add concentrated sulfuric acid (0.55 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: slow addition and low temperature prevent the exothermic reaction from causing runaway decomposition of the product and the formation of nitrogen oxide gases.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes.

-

Work-up: Transfer the reaction mixture to a separatory funnel. The oily, less dense product layer will separate on top.

-

Washing: Carefully separate the organic layer. Wash it sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine. This self-validating step ensures that impurities that could catalyze decomposition are removed.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Purification: Purify the crude product by vacuum distillation to yield pure Isoamyl nitrite-¹⁵N. The reduced pressure allows distillation at a lower temperature, minimizing thermal decomposition.

Chemical Reactivity and Stability

Core Reactivity: A Source of the Nitrosonium Ion

The chemical behavior of alkyl nitrites is dominated by the reactivity of the nitrite group. Under acidic conditions, they are effective nitrosating agents, serving as a source for the electrophilic nitrosonium ion (NO⁺).[1][16] This reactivity is central to their use in organic synthesis, such as in the Sandmeyer reaction for converting aryl amines to aryl halides.[17]

Sources

- 1. Alkyl nitrite - Wikipedia [en.wikipedia.org]

- 2. Isoamyl Nitrite | C5H11NO2 | CID 8053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoamyl nitrite [webbook.nist.gov]

- 4. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 7. Recent advances in marine N-cycle studies using 15N labeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ICSC 1012 - ISOAMYL NITRITE [chemicalsafety.ilo.org]

- 10. Alkyl_nitrites [chemeurope.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. CN111039789A - Synthesis method of isoamyl nitrite - Google Patents [patents.google.com]

- 16. Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Isoamyl Nitrite [commonorganicchemistry.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Isoamyl Nitrite-¹⁵N

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of Isoamyl nitrite-¹⁵N. The strategic incorporation of the stable, NMR-active ¹⁵N isotope into the nitrite functional group transforms this well-known vasodilator and chemical reagent into a powerful tool for advanced research. This document is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for key procedural choices. We detail a robust synthetic route starting from commercially available ¹⁵N-labeled sodium nitrite and isoamyl alcohol. Furthermore, we present a multi-technique analytical workflow, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, to provide an unambiguous validation of isotopic incorporation, chemical identity, and purity. This guide serves as a self-validating system, ensuring that researchers can confidently produce and verify Isoamyl nitrite-¹⁵N for applications in mechanistic studies, metabolic tracing, and quantitative proteomics.

Introduction

The Significance of Isoamyl Nitrite

Isoamyl nitrite, a nitrite ester of isoamyl alcohol with the chemical formula C₅H₁₁NO₂, is a compound of significant interest in both medicine and synthetic chemistry.[1][2] Medically, it is recognized as a potent vasodilator, historically used to treat angina and as an antidote for cyanide poisoning.[3][4] Its bioactivity stems from the release of nitric oxide (NO), a key signaling molecule that relaxes involuntary muscles, leading to the expansion of blood vessels.[1] In the realm of organic synthesis, isoamyl nitrite serves as a versatile reagent, notably in modifications of the Sandmeyer reaction for the diazotization of aromatic amines.[1][3]

The Power of Isotopic Labeling with ¹⁵N

Isotopic labeling involves the selective replacement of an atom in a molecule with one of its isotopes.[5] While the most abundant isotope of nitrogen is ¹⁴N (99.64%), its nuclear spin of 1 results in a quadrupole moment, which causes significant line broadening in NMR spectroscopy, often rendering signals undetectable.[6] In contrast, the stable isotope ¹⁵N possesses a nuclear spin of 1/2.[6][7] This fundamental property makes it ideal for NMR studies, yielding sharp, well-resolved peaks that provide detailed insights into molecular structure, bonding environments, and conformational dynamics.[7]

By synthesizing Isoamyl nitrite-¹⁵N, we create a molecule that can be precisely tracked and analyzed in complex biological or chemical systems. This enables:

-

Mechanistic Elucidation: Tracing the fate of the nitrogen atom through reaction pathways.[8]

-

Metabolic Studies: Following the biotransformation of the molecule in vivo.[5][9]

-

Advanced Structural Analysis: Utilizing ¹⁵N NMR and other spectroscopic techniques to confirm molecular structure with high fidelity.[7]

Scope of this Guide

This guide provides a complete workflow, from precursor selection to final product validation. It is structured to empower researchers to not only execute the synthesis but also to understand the critical parameters that ensure success and to independently verify the outcome through a suite of rigorous analytical techniques.

Synthesis of Isoamyl Nitrite-¹⁵N

Underlying Principle: Acid-Catalyzed ¹⁵N-Nitrosation

The synthesis of alkyl nitrites is a classic esterification reaction.[1][3][10] The core of this process is the reaction of an alcohol with nitrous acid (HONO). Since nitrous acid is unstable, it is generated in situ. In our ¹⁵N-labeled synthesis, we react isotopically enriched sodium nitrite (Na¹⁵NO₂) with a strong acid, such as sulfuric acid, to produce ¹⁵N-labeled nitrous acid (HO¹⁵NO). This reactive species then rapidly esterifies isoamyl alcohol to yield the desired product, Isoamyl nitrite-¹⁵N.

The reaction proceeds as follows:

2 Na¹⁵NO₂ + H₂SO₄ → 2 HO¹⁵NO + Na₂SO₄ (CH₃)₂CHCH₂CH₂OH + HO¹⁵NO → (CH₃)₂CHCH₂CH₂O¹⁵NO + H₂O

Controlling the temperature is paramount. The reaction is performed at low temperatures (near 0 °C) to prevent the disproportionation of the unstable nitrous acid and to minimize the volatilization of the final product.[11]

Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Notes |

| Isoamyl alcohol (3-methyl-1-butanol) | ≥98% | Standard chemical supplier | Ensure dryness. |

| Sodium Nitrite-¹⁵N | 98 atom % ¹⁵N | Cambridge Isotope Laboratories, Inc.[12] | The key isotopic precursor. |

| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Standard chemical supplier | Handle with extreme care. |

| Deionized Water | High Purity | Laboratory supply | For workup. |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Laboratory prepared | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard chemical supplier | For drying. |

| Equipment | |||

| Round-bottom flask with stir bar | Sized appropriately. | ||

| Dropping funnel | For slow acid addition. | ||

| Ice bath | For temperature control. | ||

| Separatory funnel | For extraction/washing. | ||

| Distillation apparatus | For final purification. |

Detailed Step-by-Step Protocol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 58.8 g (0.67 mol) of isoamyl alcohol and a solution of 50 g (0.71 mol) of Sodium Nitrite-¹⁵N dissolved in 125 mL of deionized water.

-

Cooling: Place the flask in a large ice-water bath and stir vigorously. Allow the mixture to cool to 0-5 °C. Vigorous stirring is essential to create an emulsion and ensure efficient contact between the aqueous and organic phases.[11]

-

Acid Addition: While maintaining the temperature below 10 °C, add 28 mL of concentrated sulfuric acid dropwise from a dropping funnel over a period of 45-60 minutes.[11] The slow addition and strict temperature control are critical to prevent runaway reactions and decomposition. The solution will turn a yellowish color as the Isoamyl nitrite-¹⁵N forms.

-

Reaction Completion: After the acid addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. The crude, oily, yellow Isoamyl nitrite-¹⁵N will form the upper layer due to its lower density.[3] Allow the layers to fully separate and drain off the lower aqueous layer.

-

Washing and Neutralization: Wash the organic layer sequentially with:

-

100 mL of cold deionized water.

-

100 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid).

-

Another 100 mL of cold deionized water.

-

Expert Insight: The washing steps are crucial for removing unreacted starting materials and acidic byproducts, which could catalyze the decomposition of the final product.

-

-

Drying: Transfer the washed organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl gently and let it stand for 15-20 minutes.

-

Purification by Distillation: Carefully decant or filter the dried liquid away from the drying agent into a distillation flask. Purify the crude product by distillation, collecting the fraction that boils between 97-100 °C.[11] The final product should be a clear, pale-yellow liquid.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis and purification of Isoamyl nitrite-¹⁵N.

Comprehensive Characterization

The Imperative of Multi-technique Validation

Mass Spectrometry (MS): Confirming the M+1 Mass Shift

-

Principle: Mass spectrometry is the most direct method to confirm successful ¹⁵N incorporation. The substitution of a ¹⁴N atom (atomic mass ≈ 14.003) with a ¹⁵N atom (atomic mass ≈ 15.000) results in a nominal mass increase of 1 Dalton for any fragment containing the nitrogen atom.

-

Protocol: The purified product is diluted in a suitable solvent (e.g., methanol) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI).

-

Expected Data & Interpretation: The key diagnostic is the molecular ion peak ([M]⁺).

| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ (m/z) |

| Isoamyl nitrite (unlabeled) | C₅H₁₁¹⁴NO₂ | 117.15[2] | 117 |

| Isoamyl nitrite-¹⁵N | C₅H₁₁¹⁵NO₂ | 118.14[13] | 118 |

The mass spectrum of the synthesized product must show a base peak or molecular ion at m/z = 118. The absence of a significant peak at m/z = 117 confirms high isotopic purity. Key fragments containing the nitrite group, such as [O¹⁵NO]⁺ at m/z 47 (vs. 46 for unlabeled), will also be shifted.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

-

Principle: NMR provides definitive structural information. While ¹H and ¹³C NMR confirm the carbon-hydrogen framework, ¹⁵N NMR directly probes the labeled site, offering conclusive evidence of the nitrite ester's identity.

-

Protocol: A sample is prepared by dissolving ~10-20 mg of the purified product in deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. ¹H, ¹³C, and ¹⁵N spectra are acquired.

-

Expected Data & Interpretation:

-

¹H NMR: The spectrum will be consistent with the isoamyl group structure. Expected signals include a doublet for the two methyl groups, a multiplet for the adjacent CH, a triplet for the CH₂, and a triplet for the O-CH₂ group.[2][16]

-

¹³C NMR: The spectrum will show four distinct signals corresponding to the four unique carbon environments in the isoamyl backbone.

-

¹⁵N NMR: This is the crucial experiment. ¹⁵N chemical shifts are sensitive to the electronic environment.[7] For alkyl nitrites, the ¹⁵N signal is expected to appear in a characteristic downfield region, distinct from other nitrogen-containing functional groups.[6] The presence of a single, sharp peak in the expected region confirms the formation of the ¹⁵N-labeled nitrite ester.

-

Infrared (IR) Spectroscopy: Observing the Isotopic Shift

-

Principle: IR spectroscopy probes the vibrational frequencies of chemical bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. By increasing the mass of the nitrogen atom from ¹⁴N to ¹⁵N, we expect a predictable decrease (redshift) in the frequency of vibrations involving that atom.

-

Protocol: A drop of the neat liquid is placed between two KBr or NaCl salt plates, and the spectrum is recorded using an FTIR spectrometer.

-

Expected Data & Interpretation: Alkyl nitrites display two characteristic N=O stretching bands due to the presence of syn and anti rotational isomers.[17][18] The heavier ¹⁵N isotope will cause these bands, as well as the N-O stretch, to shift to lower wavenumbers.

| Vibrational Mode | Unlabeled (¹⁴N) Wavenumber (cm⁻¹) | Expected ¹⁵N-Labeled Wavenumber (cm⁻¹) |

| N=O stretch (anti) | ~1665[17][18] | Lower (e.g., ~1630-1640) |

| N=O stretch (syn) | ~1620[17][18] | Lower (e.g., ~1590-1600) |

| O-N stretch | ~780[17] | Lower (e.g., ~760-770) |

Observing these shifts provides strong, independent confirmation of successful isotopic labeling.

Visualization of the Characterization Workflow

Caption: Multi-technique workflow for the validation of Isoamyl nitrite-¹⁵N.

Safety, Handling, and Storage

-

Hazards: Isoamyl nitrite is a highly flammable liquid and its vapors can form explosive mixtures with air.[19] It is also toxic if inhaled or ingested. The precursor, concentrated sulfuric acid, is extremely corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Handling: Due to its volatility, handle the compound in cooled vessels where possible. Avoid contact with oxidizing and reducing agents.

-

Storage: Isoamyl nitrite is sensitive to light and air, which can cause decomposition.[19] Store the purified product in an amber glass bottle with a tight-fitting cap, preferably under an inert atmosphere (e.g., argon or nitrogen), and keep it in a cool, dark, and flammable-liquids-rated cabinet.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of Isoamyl nitrite-¹⁵N. By following the step-by-step protocols for synthesis and purification, researchers can obtain a high-purity product. The true strength of this guide lies in its emphasis on a rigorous, multi-technique characterization workflow. The combined application of mass spectrometry, multinuclear NMR, and infrared spectroscopy provides a self-validating system that delivers unambiguous confirmation of the target structure and successful isotopic enrichment. The resulting high-fidelity Isoamyl nitrite-¹⁵N is an invaluable tool, ready for deployment in sophisticated research applications across chemistry, biology, and medicine.

References

-

Kurz, M. E., Witherspoon, J. R., Savage, S., & Johns, S. (1992). Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. Journal of Forensic Sciences, 37(6), 1662-1672. [Link]

-

Wikipedia. (n.d.). Amyl nitrite. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of isoamyl nitrite. Retrieved from [Link]

-

ASTM International. (n.d.). Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). In-Depth Headspace GC/MS Analysis of Alkyl Nitrites. Retrieved from [Link]

-

Bionity.com. (n.d.). Amyl nitrite. Retrieved from [Link]

-

Tao, Y. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Isotopes.com. [Link]

- Google Patents. (n.d.). CN111039789A - Synthesis method of isoamyl nitrite.

-

National Center for Biotechnology Information. (n.d.). Isoamyl Nitrite. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Advanced spectroscopic analysis and 15N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. Analyst. [Link]

-

Semantic Scholar. (1992). Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Retrieved from [Link]

-

RSC Publishing. (2021). Advanced spectroscopic analysis and 15 N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. Retrieved from [Link]

-

ORBi. (n.d.). Some Remarks on the Spectra of Nitrites and Nitrosamines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (n.d.). Simultaneous Measurement of [15N]nitrate and [15N]nitrite Enrichment and Concentration in Urine by Gas Chromatography Mass Spectrometry as Pentafluorobenzyl Derivatives. Retrieved from [Link]

-

Nanalysis Corp. (n.d.). Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR. Retrieved from [Link]

-

American Chemical Society. (2024). Isoamyl nitrite. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-BUTYL NITRITE. Retrieved from [Link]

Sources

- 1. Amyl nitrite - Wikipedia [en.wikipedia.org]

- 2. Isoamyl Nitrite | C5H11NO2 | CID 8053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 4. acs.org [acs.org]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous measurement of [15N]nitrate and [15N]nitrite enrichment and concentration in urine by gas chromatography mass spectrometry as pentafluorobenzyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amyl_nitrite [bionity.com]

- 11. prepchem.com [prepchem.com]

- 12. isotope.com [isotope.com]

- 13. Isoamyl nitrite-15N 15N 98atom , 97 CP 120670-20-4 [sigmaaldrich.com]

- 14. Isoamyl nitrite [webbook.nist.gov]

- 15. Isoamyl nitrite [webbook.nist.gov]

- 16. jasco.com.br [jasco.com.br]

- 17. dl.astm.org [dl.astm.org]

- 18. researchgate.net [researchgate.net]

- 19. Isoamyl nitrite | 110-46-3 [chemicalbook.com]

An In-depth Technical Guide to Isoamyl Nitrite-¹⁵N: Synthesis, Characterization, and Application as a Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl nitrite-¹⁵N is a crucial tool in the field of biomedical research, particularly in studies involving the signaling molecule nitric oxide (NO). As an isotopically labeled version of isoamyl nitrite, it serves as a potent vasodilator and a clean source of ¹⁵N-labeled nitric oxide, allowing researchers to unambiguously track the fate of exogenously supplied NO in complex biological systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth characterization data, and a practical workflow for its application in studying NO signaling pathways.

Core Properties of Isoamyl Nitrite-¹⁵N

A foundational understanding of the physicochemical properties of Isoamyl nitrite-¹⁵N is essential for its effective use in a research setting. These properties dictate its handling, storage, and application in experimental designs.

| Property | Value | Source(s) |

| CAS Number | 120670-20-4 | [1][2] |

| Molecular Formula | (CH₃)₂CHCH₂CH₂O¹⁵NO | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| Appearance | Clear, colorless to yellow liquid | |

| Boiling Point | 99 °C (lit.) | [1][2][3] |

| Density | 0.879 g/mL at 25 °C (lit.) | [1][2][3] |

| Refractive Index | n20/D 1.386 (lit.) | [1][2] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [1][2] |

Synthesis of Isoamyl Nitrite-¹⁵N

The synthesis of Isoamyl nitrite-¹⁵N is achieved through the esterification of isoamyl alcohol with ¹⁵N-labeled nitrous acid, which is generated in situ from sodium nitrite-¹⁵N and a strong acid. The ¹⁵N label is incorporated from the nitrite salt, which is the key starting material for isotopic enrichment.

Rationale Behind the Synthetic Approach

This method is a well-established procedure for creating alkyl nitrites.[4] The use of an in situ generated nitrous acid from an isotopically labeled precursor (Sodium nitrite-¹⁵N) is a cost-effective and efficient way to introduce the ¹⁵N atom into the final molecule. The reaction is performed at low temperatures to minimize the formation of volatile and toxic nitrogen oxide byproducts. Subsequent washing steps are crucial to remove unreacted acid and alcohol, ensuring the purity of the final product.

Experimental Protocol: Synthesis of Isoamyl Nitrite-¹⁵N

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Sodium nitrite-¹⁵N (Na¹⁵NO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium nitrite-¹⁵N in deionized water.

-

Cool the flask in an ice-salt bath to 0 °C with constant stirring.[5]

-

Separately, prepare a pre-chilled mixture of isoamyl alcohol and concentrated sulfuric acid.

-

Slowly add the acidic alcohol mixture dropwise to the stirred sodium nitrite-¹⁵N solution via the dropping funnel.[6] It is critical to maintain the reaction temperature below 10°C to prevent the formation of nitrogen oxide byproducts.[6]

-

After the addition is complete, continue stirring the mixture at low temperature for an additional 30-60 minutes.

-

Transfer the reaction mixture to a separatory funnel. The less dense Isoamyl nitrite-¹⁵N will form the upper organic layer.

-

Separate the organic layer and wash it sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize and remove any residual acid.[5]

-

Dry the organic layer over anhydrous sodium sulfate.

-

For higher purity, the product can be distilled under reduced pressure.[5]

Caption: Synthesis workflow for Isoamyl Nitrite-¹⁵N.

Spectroscopic Characterization

Accurate characterization of Isoamyl nitrite-¹⁵N is paramount for confirming its identity and purity before use in sensitive biological experiments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Isoamyl nitrite-¹⁵N is expected to be very similar to its unlabeled counterpart. The key signals and their approximate chemical shifts (in CDCl₃) are:

-

~4.7 ppm (triplet): The two protons on the carbon adjacent to the oxygen (-CH₂-O¹⁵NO).

-

~1.6-1.7 ppm (multiplet): The two protons on the adjacent methylene group (-CH₂-CH₂-).

-

~1.5 ppm (multiplet): The single proton on the methine group (-CH(CH₃)₂).

-

~0.95 ppm (doublet): The six protons of the two equivalent methyl groups (-CH(CH₃)₂).

Note on ¹⁵N Coupling: Due to the presence of the ¹⁵N nucleus (spin I=1/2), subtle long-range couplings to the protons on the adjacent carbon may be observable, leading to slight broadening or splitting of the triplet at ~4.7 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon fingerprint of the molecule. The expected chemical shifts are:

-

~75 ppm: Carbon attached to the oxygen (-CH₂-O¹⁵NO).

-

~37 ppm: Methylene carbon (-CH₂-CH₂-).

-

~25 ppm: Methine carbon (-CH(CH₃)₂).

-

~22 ppm: Methyl carbons (-CH(CH₃)₂).

Similar to ¹H NMR, two-bond coupling between ¹⁵N and the adjacent carbon (~75 ppm) may be observed.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a key technique for confirming the molecular weight and isotopic incorporation.

-

Molecular Ion (M⁺): For Isoamyl nitrite-¹⁵N, the molecular ion peak will appear at m/z = 118, which is one mass unit higher than the unlabeled compound (m/z = 117). This "M+1" shift is a direct confirmation of the successful incorporation of a single ¹⁵N atom.[1][2]

-

Fragmentation Pattern: The fragmentation pattern will be similar to unlabeled isoamyl nitrite, with major fragments corresponding to the loss of the nitroxy group and cleavage of the alkyl chain. Key fragments for unlabeled isoamyl nitrite include m/z values of 71, 70, 57, and 41.[7][8]

Mechanism of Action: A Controlled Nitric Oxide Donor

The primary utility of Isoamyl nitrite-¹⁵N in a research context is its ability to act as a precursor to ¹⁵N-labeled nitric oxide.

The NO/cGMP Signaling Pathway

Once introduced into a biological system, alkyl nitrites are metabolized to release nitric oxide.[6] This liberated NO then activates its primary downstream target, soluble guanylate cyclase (sGC).[6] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The resulting increase in intracellular cGMP concentration initiates a cascade of downstream signaling events, leading to physiological responses such as smooth muscle relaxation and vasodilation.

Caption: The ¹⁵NO/cGMP signaling pathway.

Application in Research: Tracing NO with EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is the gold standard for detecting and characterizing paramagnetic species like nitric oxide.[9] The use of Isoamyl nitrite-¹⁵N in conjunction with EPR allows for the unambiguous detection of exogenously derived NO.

Self-Validating System: The Power of the ¹⁵N Isotope

The key advantage of using Isoamyl nitrite-¹⁵N is its ability to create a self-validating experimental system. Naturally abundant nitrogen is almost entirely ¹⁴N, which has a nuclear spin of I=1. Nitric oxide containing ¹⁴N, when trapped, gives a characteristic triplet EPR signal. In contrast, ¹⁵N has a nuclear spin of I=1/2, and ¹⁵NO produces a distinct doublet signal. This difference allows researchers to definitively distinguish the NO generated from the administered Isoamyl nitrite-¹⁵N from any endogenously produced ¹⁴NO.

Experimental Workflow: EPR Spin Trapping of ¹⁵NO in Biological Samples

This protocol outlines a general procedure for detecting ¹⁵NO released from Isoamyl nitrite-¹⁵N in a biological sample, such as a cell suspension or tissue homogenate.

1. Preparation of the Spin Trap Complex:

-

A commonly used spin trap for NO is a complex of ferrous iron (Fe²⁺) and a dithiocarbamate ligand, such as N-methyl-D-glucamine dithiocarbamate (MGD).[10]

-

Prepare the Fe-MGD complex solution under anaerobic conditions to prevent oxidation of the ferrous iron. This is typically done by mixing freshly prepared solutions of ferrous sulfate and MGD in a 1:5 molar ratio in deoxygenated buffer.

2. Sample Preparation:

-

Prepare the biological sample (e.g., cultured cells, tissue homogenate) in a suitable buffer.

-

Incubate the sample with the prepared Fe-MGD spin trap complex.

3. Initiation of NO Release:

-

Add a known concentration of Isoamyl nitrite-¹⁵N to the sample mixture to initiate the release of ¹⁵NO. The final concentration will need to be optimized depending on the biological system.

4. EPR Measurement:

-

Transfer the sample to a quartz EPR flat cell or capillary tube.

-

Record the EPR spectrum at room temperature or, for increased signal stability, freeze the sample in liquid nitrogen and record the spectrum at 77K.

5. Data Analysis:

-

The resulting EPR spectrum should show a characteristic doublet signal, confirming the presence of the ¹⁵NO-Fe-MGD adduct.

-

The intensity of the doublet signal is proportional to the amount of ¹⁵NO trapped.

-

The absence of a significant triplet signal confirms that the detected NO is primarily derived from the exogenously added Isoamyl nitrite-¹⁵N.

Conclusion

Isoamyl nitrite-¹⁵N is an indispensable tool for researchers investigating the complex roles of nitric oxide in health and disease. Its well-defined chemical properties, straightforward synthesis, and, most importantly, its function as an isotopically labeled NO donor make it ideal for creating robust, self-validating experimental systems. By leveraging the unique spectroscopic signature of ¹⁵NO in techniques like EPR, scientists can gain unambiguous insights into the kinetics, localization, and downstream effects of nitric oxide signaling, thereby advancing the development of novel therapeutic strategies targeting this critical pathway.

References

-

Naxys. (n.d.). Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR. Retrieved from [Link]

- Google Patents. (2020). CN111039789A - Synthesis method of isoamyl nitrite.

- Pennington, J. C., et al. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLoS One, 14(10), e0223501.

- Google Patents. (2015). US8987496B1 - Point of use generation of amyl nitrite.

-

National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. In NIST Chemistry WebBook. Retrieved from [Link]

- Kleschyov, A. L., et al. (2007). Electron paramagnetic resonance (EPR) spin trapping of biological nitric oxide.

- Komarov, A. M., & Wink, D. A. (2004). In vivo spin trapping of nitric oxide. Antioxidants & Redox Signaling, 6(3), 649-656.

- Google Patents. (2015). US20150105474A1 - Isoamyl nitrite formulations.

-

YouTube. (2023). Alkyl (Amyl) Nitrite Synthesis. Retrieved from [Link]

- Pisani, L., et al. (2019). Investigating alkyl nitrates as nitric oxide releasing precursors of multitarget acetylcholinesterase-monoamine oxidase B inhibitors. European Journal of Medicinal Chemistry, 161, 133-146.

- Hardy, M., & Tordo, P. (2013). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Antioxidants & Redox Signaling, 19(14), 1739-1750.

- Kapil, V., et al. (2020). The Noncanonical Pathway for In Vivo Nitric Oxide Generation: The Nitrate-Nitrite-Nitric Oxide Pathway. Pharmacological Reviews, 72(3), 692-766.

-

National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. In NIST Chemistry WebBook. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoamyl nitrite. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) The Noncanonical Pathway for In Vivo Nitric Oxide Generation: The Nitrate-Nitrite-Nitric Oxide Pathway. Retrieved from [Link]

-

University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkyl nitrite. Retrieved from [Link]

-

ResearchGate. (2007). Electron paramagnetic resonance (EPR) spin trapping of biological nitric oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Trapping of nitric oxide with NNO and EPR signal of the resulting iminyl nitroxide (INO). Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-BUTYL NITRITE. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SLS. (n.d.). Isoamyl nitrite-¹⁵N, 98 atom %. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. 亚硝酸异戊酯-15N 98 atom % 15N, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 亚硝酸异戊酯-15N 98 atom % 15N, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Alkyl nitrite - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Isoamyl nitrite [webbook.nist.gov]

- 8. Isoamyl nitrite(110-46-3) 1H NMR spectrum [chemicalbook.com]

- 9. Electron paramagnetic resonance (EPR) spin trapping of biological nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic purity and enrichment of Isoamyl nitrite-15N

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Isoamyl nitrite-¹⁵N

Introduction

Stable isotope labeling is a cornerstone of modern biomedical research, enabling the precise tracing of metabolic pathways and the quantification of molecules within complex biological systems.[1] Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope, is particularly valuable due to its role as a fundamental constituent of countless biomolecules.[2] By replacing the naturally abundant ¹⁴N (99.63% natural abundance) with ¹⁵N (0.37% natural abundance), researchers can distinguish and track labeled compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Isoamyl nitrite-¹⁵N, a ¹⁵N-labeled version of the vasodilator and anti-anginal agent, serves as a powerful tool in drug development and metabolic research.[4][5] Its applications include elucidating pharmacokinetic profiles, studying mechanisms of action, and investigating the role of nitrosation in drug metabolism.[6] The accuracy and reliability of such studies are fundamentally dependent on the isotopic and chemical purity of the labeled compound.

This guide provides a comprehensive technical overview of the synthesis, purification, and rigorous analytical characterization of Isoamyl nitrite-¹⁵N. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the highest standards of scientific integrity.

Synthesis and Purification of Isoamyl nitrite-¹⁵N

The synthesis of Isoamyl nitrite-¹⁵N is achieved via the esterification of isoamyl alcohol with an isotopically enriched nitrogen source, typically Sodium nitrite-¹⁵N.[5][7] The reaction must be carefully controlled to maximize yield and minimize the formation of impurities and hazardous byproducts.

Synthesis Rationale

The core of the synthesis is the reaction between an alcohol (isoamyl alcohol) and a source of nitrous acid, generated in situ from sodium nitrite and a strong acid.[8] Using ¹⁵N-labeled sodium nitrite ensures the incorporation of the heavy isotope into the final product. Temperature control is critical; the reaction is exothermic, and elevated temperatures can lead to the decomposition of nitrous acid and the formation of volatile, toxic nitrogen dioxide (NO₂) gas.[7] A subsequent aqueous workup removes unreacted starting materials and acidic catalysts, followed by distillation to yield the purified product.

Experimental Workflow: Synthesis

Caption: Synthesis and Purification Workflow for Isoamyl nitrite-¹⁵N.

Detailed Synthesis Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine isoamyl alcohol (1.0 eq) and a solution of Sodium nitrite-¹⁵N (≥98 atom % ¹⁵N, 1.2 eq) in water.[8]

-

Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred mixture to between 0 °C and 5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (0.8 eq) dropwise via the dropping funnel over 30-60 minutes.[8] Causality: A slow addition rate is crucial to dissipate the heat generated and prevent the temperature from exceeding 25 °C, which would favor decomposition and NO₂ formation.[7]

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The formation of a yellowish, low-density upper layer of crude isoamyl nitrite should be visible.[5]

-

Workup: Transfer the reaction mixture to a separatory funnel. Remove the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with:

-

Cold water (2x volume) to remove the bulk of the acid and salts.

-

Saturated sodium bicarbonate solution (2x volume) to neutralize any remaining acid.[7]

-

Water (2x volume) to remove residual bicarbonate.

-

-

Drying: Dry the washed organic layer over anhydrous calcium chloride for 15-20 minutes.[8]

-

Purification: Filter the dried product and purify by distillation. Collect the fraction boiling between 92-100 °C.[8][9] The final product should be a clear, light-yellow liquid.[10]

Analytical Characterization: A Self-Validating System

A multi-pronged analytical approach is required to unequivocally determine the chemical purity, isotopic enrichment, and structural integrity of the synthesized Isoamyl nitrite-¹⁵N. The combination of Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system.

Caption: Integrated Analytical Workflow for Characterization.

Chemical Purity by Gas Chromatography (GC-FID)

GC with Flame Ionization Detection (GC-FID) is the gold standard for assessing the chemical purity of volatile compounds like isoamyl nitrite.[11][12]

-

Rationale: This technique separates volatile components in a sample. The FID detector provides a response proportional to the mass of carbon, allowing for accurate quantification of the main component relative to any impurities (e.g., residual isoamyl alcohol).

-

Protocol:

-

Sample Preparation: Prepare a 1% (v/v) solution of Isoamyl nitrite-¹⁵N in a suitable solvent like chloroform or dichloromethane.

-

Injection: Inject 1 µL of the sample into the GC.

-

Analysis: Run the analysis under the conditions specified in the table below.

-

Purity Calculation: Determine purity using the area percent method from the resulting chromatogram. Chemical Purity (%) = (Area of Isoamyl Nitrite Peak / Total Area of All Peaks) × 100.

-

| Parameter | Recommended Setting |

| GC System | Agilent 8890 or equivalent with FID |

| Column | Rtx-BAC2 or similar (30 m x 0.32 mm, 1.8 µm)[11] |

| Inlet Temperature | 200 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Carrier Gas | Helium, constant flow (e.g., 1.5 mL/min) |

| Oven Program | Initial: 40 °C, hold for 2 min. Ramp: 10 °C/min to 240 °C, hold for 5 min.[11] |

| Detector Temp | 250 °C |

Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most direct method for determining isotopic enrichment.[13][14][15] It provides both the retention time for identity confirmation and the mass spectrum for assessing isotopic distribution.

-

Rationale: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). A ¹⁵N-labeled molecule will have a molecular weight that is one mass unit higher than its unlabeled counterpart. By comparing the relative intensities of the ¹⁴N (M+0) and ¹⁵N (M+1) molecular ions, the isotopic enrichment can be precisely calculated.[16]

-

Protocol:

-

Analysis: Use the same GC conditions as for the GC-FID analysis.

-

MS Acquisition: Acquire mass spectra in Electron Ionization (EI) mode over a scan range of m/z 35-150.

-

Data Interpretation:

-

Confirm the identity of the peak by its retention time and comparison of the fragmentation pattern to a reference spectrum of unlabeled isoamyl nitrite.[17]

-

Extract the mass spectrum for the isoamyl nitrite peak. The molecular ion for the unlabeled compound is at m/z 117, while the ¹⁵N-labeled compound is at m/z 118.[4]

-

Calculate the isotopic enrichment.

-

-

| Parameter | Expected Value/Fragment | Rationale |

| Molecular Weight (¹⁴N) | 117.15 g/mol [4] | Unlabeled isoamyl nitrite |

| Molecular Weight (¹⁵N) | 118.14 g/mol | Labeled isoamyl nitrite (M+1 shift) |

| Key EI Fragments (m/z) | 71, 57, 43, 41[17] | Characteristic fragments of the isoamyl group |

| Nitrite Fragment (¹⁵NO) | 47 (¹⁵N=O)⁺ | Confirms presence of the ¹⁵N label |

-

Calculation of Isotopic Enrichment: A general method involves comparing the measured isotope distribution with the theoretical distribution.[13][14] For a singly labeled compound, a simplified calculation is: Atom % ¹⁵N = [I(M+1)] / ([I(M+0)] + [I(M+1)]) × 100 Where I(M+1) is the intensity of the ¹⁵N-labeled molecular ion (m/z 118) and I(M+0) is the intensity of the residual ¹⁴N molecular ion (m/z 117). Trustworthiness: This calculation must be corrected for the natural abundance of ¹³C (~1.1%), which also contributes to the M+1 peak. A self-validating approach involves running an unlabeled (natural abundance) standard to determine the baseline M+1 intensity from ¹³C, which is then subtracted from the M+1 intensity of the labeled sample before calculating enrichment.[18]

Structural Verification by NMR Spectroscopy

NMR spectroscopy provides definitive structural confirmation and verifies the site of isotopic labeling.[1][18]

-

¹H NMR Rationale: A ¹H NMR spectrum confirms the integrity of the isoamyl carbon skeleton. The spectrum should match that of an unlabeled standard, with characteristic peaks for the methyl, methylene, and methine protons.[19][20]

-

¹⁵N NMR Rationale: Direct detection of the ¹⁵N nucleus provides unequivocal proof of successful labeling. The chemical shift of the ¹⁵N signal is characteristic of the nitrite functional group, confirming the label's position.[21]

-

Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of Isoamyl nitrite-¹⁵N in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹⁵N spectra on a spectrometer (≥400 MHz).

-

¹⁵N NMR Parameters: Due to the low gyromagnetic ratio and natural abundance of ¹⁵N, longer acquisition times are often necessary.[21]

-

Experiment: Direct ¹⁵N observe with ¹H decoupling.

-

Spectral Width: Centered on the expected nitrite region (~350-450 ppm relative to liquid NH₃).[21]

-

Number of Scans: 1024 or higher, depending on concentration.

-

-

Practical Considerations: Storage and Handling

Isoamyl nitrite is an unstable compound, sensitive to light, air, and moisture, which can accelerate its decomposition.[4][10][22]

-

Storage: Store Isoamyl nitrite-¹⁵N in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept refrigerated at 2-8 °C.[22]

-

Handling: Isoamyl nitrite is a flammable liquid and vapor.[23] It forms explosive mixtures with air.[10] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The successful application of Isoamyl nitrite-¹⁵N in advanced research hinges on a rigorous and multifaceted analytical characterization. The synthesis, while straightforward, requires careful control to ensure high purity. A self-validating analytical workflow combining GC-FID for chemical purity, GC-MS for isotopic enrichment, and NMR for structural verification is essential for generating a comprehensive and trustworthy certificate of analysis. By adhering to these protocols, researchers can ensure the quality of their labeled compound, leading to accurate and reproducible data in downstream applications, from metabolic tracing to advanced drug development studies.

References

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.[Link]

-

The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses. CliniBiz.[Link]

-

Isoamyl Nitrite. PubChem, National Institutes of Health.[Link]

-

Isoamyl nitrite Safety Data Sheet. Valsynthese SA.[Link]

-

Sensitive Analysis of Alkyl Alcohols as Decomposition Products of Alkyl Nitrites in Human Whole Blood and Urine by Headspace. Journal of Analytical Toxicology.[Link]

-

Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. CliniBiz.[Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. ResearchGate.[Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.[Link]

-

Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI.[Link]

-

15N Labeled Compounds. Isotope Science / Alfa Chemistry.[Link]

-

Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam. PubMed.[Link]

-

Industrial plants for production of highly enriched nitrogen-15. IAEA-INIS.[Link]

-

Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. Semantic Scholar.[Link]

-

Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed.[Link]

-

Stable Isotopes of Nitrogen - 14N & 15N Uses. SPEX CertiPrep.[Link]

-

Isoamyl nitrite Gas Chromatography. NIST WebBook.[Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.[Link]

-

In-Depth Headspage GC/MS Analysis of Alkyl Nitrites. ResearchGate.[Link]

-

Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. Semantic Scholar.[Link]

-

Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed.[Link]

-

Chemical and isotopic studies of the Nitrox System for N¹⁵ enrichment. OSTI.GOV.[Link]

-

Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR. Nanalysis.[Link]

-

Alkyl (Amyl) Nitrite Synthesis. YouTube.[Link]

-

Preparation of isoamyl nitrite. PrepChem.[Link]

-

Isoamyl nitrite-15N, 98 atom %. SLS.[Link]

- Synthesis method of isoamyl nitrite.

-

Isoamyl nitrite Mass Spectrum. NIST WebBook.[Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 3. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]

- 4. Isoamyl Nitrite | C5H11NO2 | CID 8053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Isoamyl nitrite | 110-46-3 [chemicalbook.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]

- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 16. almacgroup.com [almacgroup.com]

- 17. Isoamyl nitrite [webbook.nist.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. jasco.com.br [jasco.com.br]

- 20. Isoamyl nitrite(110-46-3) 1H NMR spectrum [chemicalbook.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. valsynthese.ch [valsynthese.ch]

- 23. echemi.com [echemi.com]

Unraveling the Nitrogen Maze: A Technical Guide to the Applications of 15N-Labeled Compounds in Metabolic Research

Foreword: The Quiet Revolution of a Stable Isotope

In the intricate dance of life, nitrogen is a fundamental partner, forming the backbone of proteins, the genetic code in nucleic acids, and countless other metabolites essential for cellular function. Understanding the dynamic flow of nitrogen through metabolic networks is paramount to deciphering cellular physiology in both health and disease. For decades, researchers have sought methods to trace these pathways with precision and minimal perturbation. The advent of stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has quietly revolutionized our ability to map and quantify metabolic fluxes, offering a safe and powerful alternative to radioactive tracers.[1][2] This guide provides an in-depth exploration of the core applications, experimental methodologies, and data analysis workflows that leverage ¹⁵N-labeled compounds, designed for researchers, scientists, and drug development professionals at the forefront of metabolic research.

The Foundation: Why Nitrogen-15?

Nitrogen exists predominantly as the stable isotope ¹⁴N, with ¹⁵N accounting for a mere 0.366% of natural abundance.[3] This low natural abundance is the cornerstone of ¹⁵N's utility as a tracer. By introducing molecules enriched with ¹⁵N into a biological system, we can readily distinguish them from their endogenous, ¹⁴N-containing counterparts using mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

The key advantages of using ¹⁵N as a metabolic tracer are:

-

Non-Radioactive Stability: Unlike its radioactive counterparts, ¹⁵N is a stable isotope, posing no radiation risk to researchers or biological systems. This allows for longer and more complex experimental designs without the constraints of radioactive decay or safety concerns.[5]

-

Chemical Equivalence: The addition of a neutron in the ¹⁵N nucleus does not significantly alter the chemical properties of the labeled molecule. This ensures that ¹⁵N-labeled compounds behave identically to their natural counterparts in biochemical reactions, providing a true representation of metabolic pathways.

-

Versatility in Detection: ¹⁵N-labeled molecules can be detected and quantified by both MS and NMR, offering complementary analytical approaches to suit diverse research questions.[4]

The fundamental principle of a ¹⁵N labeling experiment is to replace the natural nitrogen source in a culture medium or diet with a ¹⁵N-enriched source. The organism's metabolic machinery then incorporates this "heavy" nitrogen into its biomolecules. By tracking the incorporation and flow of ¹⁵N, we can gain profound insights into a variety of metabolic processes.

Core Applications in Metabolic Research

The versatility of ¹⁵N labeling has led to its widespread adoption across numerous areas of metabolic research.

Quantitative Proteomics: Mapping the Proteome's Dynamics

One of the most powerful applications of ¹⁵N labeling is in quantitative proteomics, allowing for the precise measurement of protein synthesis, degradation, and turnover.[6][7]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC):

SILAC is a widely used metabolic labeling technique in which cells are cultured in media containing either "light" (natural abundance) or "heavy" (¹⁵N and/or ¹³C-labeled) essential amino acids, typically arginine (Arg) and lysine (Lys).[5][8] After several cell doublings, the heavy amino acids are fully incorporated into the proteome of one cell population.[9] The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the "heavy" and "light" peptide pairs in the mass spectrum.[10]

Uniform ¹⁵N Labeling for Whole-Proteome Analysis:

For organisms where SILAC is not feasible, such as in whole animal studies or with certain microorganisms, uniform ¹⁵N labeling provides a powerful alternative.[11] In this approach, the entire organism is grown on a diet or in a medium where the sole nitrogen source is ¹⁵N-enriched.[6] This results in the labeling of all nitrogen-containing biomolecules. A fully ¹⁵N-labeled proteome can then be used as an internal standard for quantitative comparisons with unlabeled samples.[6]

Metabolic Flux Analysis (MFA): Quantifying the Flow of Metabolism

Metabolic flux analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a biological system.[12][13] By introducing a ¹⁵N-labeled substrate and measuring the distribution of the ¹⁵N isotope in downstream metabolites, MFA can provide a quantitative map of metabolic pathway activity.[14] This is particularly valuable for understanding how metabolic networks are rewired in response to genetic or environmental perturbations.

Nucleic Acid Metabolism: Tracing the Building Blocks of Life

¹⁵N-labeled precursors, such as ¹⁵N-labeled adenine, can be used to trace the synthesis and turnover of DNA and RNA.[15] This is crucial for studying DNA replication and repair, as well as the regulation of gene expression at the level of RNA synthesis and degradation. By tracking the incorporation of ¹⁵N into nucleosides and nucleotides, researchers can gain insights into the dynamics of nucleic acid metabolism in various biological contexts.

Drug Metabolism and Pharmacokinetics: Following a Drug's Journey

In drug development, understanding the metabolic fate of a drug candidate is critical. ¹⁵N labeling can be used to synthesize a labeled version of a drug molecule.[4] Administering this labeled drug allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) with high specificity, aiding in the identification of metabolites and the elucidation of metabolic pathways.

Experimental Design and Protocols: A Practical Guide

The success of any ¹⁵N labeling experiment hinges on meticulous experimental design and execution. The following sections provide detailed, step-by-step methodologies for key applications.

General ¹⁵N Metabolic Labeling and Metabolite Extraction in Mammalian Cells

This protocol provides a general framework for labeling adherent mammalian cells with a ¹⁵N source and extracting metabolites for mass spectrometry analysis.

Materials:

-

Mammalian cell line of interest

-

Culture medium deficient in the nitrogen source to be labeled (e.g., glutamine-free DMEM)

-

¹⁵N-labeled nitrogen source (e.g., ¹⁵N₂-L-glutamine, >98% purity)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

-

Dry ice or liquid nitrogen

Protocol:

-

Media Preparation: Prepare "light" and "heavy" culture media. The light medium is the standard culture medium. For the heavy medium, supplement the base medium (e.g., glutamine-free DMEM) with the ¹⁵N-labeled nitrogen source at the same concentration as the unlabeled source in the standard medium. Both media should be supplemented with dFBS.[16]

-

Cell Culture and Labeling: Culture cells in the "heavy" medium for a sufficient duration to achieve high levels of ¹⁵N incorporation. This typically requires at least 5-6 cell doublings.[5] A parallel culture in "light" medium serves as a control.

-

Metabolism Quenching: To halt metabolic activity and preserve the metabolic state of the cells, rapidly quench the cells. This can be achieved by aspirating the medium and immediately adding liquid nitrogen to the culture dish.[17]

-

Metabolite Extraction:

-

While the cells are still frozen, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.[18]

-

Use a cell scraper to detach the cells into the methanol.[18]

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.[18]

-

Transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

-

Sample Preparation for LC-MS: The extracted metabolites can be dried down using a vacuum concentrator and then reconstituted in a suitable solvent for LC-MS analysis.

SILAC Protocol for Quantitative Proteomics

This protocol outlines the key steps for performing a SILAC experiment.

Materials:

-

SILAC-grade DMEM or RPMI 1640 medium lacking L-arginine and L-lysine

-

"Light" L-arginine and L-lysine

-

"Heavy" ¹⁵N and/or ¹³C-labeled L-arginine and L-lysine (e.g., ¹³C₆¹⁵N₄-L-arginine and ¹³C₆¹⁵N₂-L-lysine)

-

Dialyzed fetal bovine serum (dFBS)

-

Cell line of interest

Protocol:

-

Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the Arg/Lys-free base medium with either the light or heavy amino acids, respectively, along with dFBS.[9]

-

Cell Adaptation: Culture the cells in both light and heavy media for at least six population doublings to ensure near-complete incorporation of the labeled amino acids in the heavy-labeled population.[9][19] It is crucial to monitor cell growth and morphology to ensure that the heavy amino acids do not have a toxic effect.

-

Experimental Treatment: Once the cells are fully labeled, apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the heavy-labeled cells and vehicle control to the light-labeled cells).

-

Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Mixing: Quantify the protein concentration in both the light and heavy lysates. Mix equal amounts of protein from the light and heavy samples.[5]

-

Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease, typically trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Troubleshooting SILAC:

-

Incomplete Labeling: Ensure a sufficient number of cell doublings (at least 6) and use high-purity labeled amino acids.[9][19]

-

Arginine-to-Proline Conversion: Some cell lines can convert arginine to proline. This can be addressed by adding unlabeled proline to the medium or by using a cell line that does not exhibit this conversion.[19]

Data Analysis and Interpretation: From Raw Data to Biological Insights

The analysis of ¹⁵N labeling data requires specialized bioinformatics tools and a thorough understanding of the underlying principles.

Proteomics Data Analysis

The data analysis workflow for ¹⁵N-labeled proteomics experiments typically involves the following steps:

-

Peptide and Protein Identification: The raw MS/MS data is searched against a protein sequence database to identify the peptides and proteins present in the sample.[20]

-

Quantification: Software packages like MaxQuant or the Trans-Proteomic Pipeline (TPP) are used to identify the "light" and "heavy" peptide pairs and calculate their intensity ratios.[21]

-

Determination of Labeling Efficiency: It is crucial to determine the actual percentage of ¹⁵N incorporation, as incomplete labeling can affect the accuracy of quantification.[22][23] This can be done by analyzing the isotopic distribution of peptides from the labeled sample.

-

Statistical Analysis: Statistical tests are applied to identify proteins that show significant changes in abundance between the experimental conditions.

Metabolomics and Metabolic Flux Analysis Data

The analysis of ¹⁵N-labeled metabolomics data involves:

-

Metabolite Identification: Metabolites are identified based on their mass-to-charge ratio (m/z) and retention time.

-

Isotopologue Distribution Analysis: The mass spectra are analyzed to determine the distribution of ¹⁵N isotopes within each metabolite. This provides information on the number of nitrogen atoms that have been replaced by ¹⁵N.

-

Metabolic Flux Calculation: For MFA, the isotopologue distribution data, along with a stoichiometric model of the metabolic network, are used as inputs for computational tools to calculate the flux through different metabolic pathways.[13][14]

Concluding Remarks: The Future of ¹⁵N in Metabolic Research

Nitrogen-15 labeled compounds have become an indispensable tool for dissecting the complexities of metabolic networks. From quantifying the dynamic proteome to mapping the intricate flow of metabolites, ¹⁵N labeling provides a level of detail that was previously unattainable. As analytical technologies continue to improve in sensitivity and resolution, and as computational tools for data analysis become more sophisticated, the applications of ¹⁵N in metabolic research will undoubtedly continue to expand, shedding further light on the fundamental processes of life and providing new avenues for the diagnosis and treatment of human diseases.

References

-

Filiou, M. D., et al. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1549, 199–210. [Link]

-

Zhang, Y., et al. (2009). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology, 527, 223–236. [Link]

-

Claeys, M., et al. (2009). Quantitative proteomics using uniform 15N-labeling, MASCOT, and the trans-proteomic pipeline. Journal of Proteome Research, 8(1), 350-359. [Link]

-

Duke Department of Biostatistics and Bioinformatics. (n.d.). Preparation of SILAC Media. [Link]

-

Patterson, B. W., et al. (1993). Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. Biological Mass Spectrometry, 22(9), 524-531. [Link]

-

Lafaye, A., et al. (2005). Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling. Analytical Chemistry, 77(10), 3358-3365. [Link]

-

Fan, T. W-M., et al. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology, 1730, 143-158. [Link]

-

Williams, T. L., & Callahan, J. H. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1410, 203-217. [Link]

-

Cell Culture in SILAC media. (n.d.). [Link]

-

Lafaye, A., et al. (2005). Liquid Chromatography−Mass Spectrometry and 15 N Metabolic Labeling for Quantitative Metabolic Profiling. Analytical Chemistry, 77(10), 3358-3365. [Link]

-

Hemme, D., et al. (2010). Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii. Molecular & Cellular Proteomics, 9(11), 2216-2236. [Link]

-

Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]

-

Hui, S., et al. (2017). Interpreting metabolic complexity via isotope-assisted metabolic flux analysis. FEBS Letters, 591(16), 2465-2479. [Link]

-

Bi, R., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

-

de Falco, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26059-26077. [Link]

-

Hu, J., et al. (2010). Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis. Methods in Molecular Biology, 604, 249-262. [Link]

-

ResearchGate. (2023). Is there any computational tool which can help me create a mathematical model for 15N metabolic flux analysis?. [Link]

-

ResearchGate. (2022). Sample preparation for metabolomic analysis in LCMS/MS. [Link]

-

Bi, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 848790. [Link]

-

Dowsey, A. W., et al. (2009). A Data Analysis Pipeline for Mass Spectrometry-Based Differential Proteomics Discovery. The Open Proteomics Journal, 2, 35-43. [Link]

-

UWPR. (n.d.). Stable Isotope Labeling Strategies. [Link]

-

da Veiga Leprevost, F., et al. (2017). From Raw Data to Biological Discoveries: A Computational Analysis Pipeline for Mass Spectrometry-Based Proteomics. Journal of Proteome Research, 16(5), 1937-1947. [Link]

-

Sample preparation in metabolomics. (2021). [Link]

-

Mulholland, M. R., et al. (2021). Measuring 15N Abundance and Concentration of Aqueous Nitrate, Nitrite, and Ammonium by Membrane Inlet Quadrupole Mass Spectrometry. Limnology and Oceanography: Methods, 19(5), 331-344. [Link]

-

The NFDI4Microbiota Knowledge Base. (n.d.). Metabolite extraction from adherent mammalian cells. [Link]

-

Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). Proteomics, 3(7), 1232-1243. [Link]

-

Tiziani, S., et al. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80. [Link]

-

Metabolomics Core Facility. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and precautions. [Link]

-

ResearchGate. (n.d.). Schematic of the general procedure for 15 N metabolic labeling. [Link]

-

Bi, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 848790. [Link]

-

Reddy, P. T., et al. (2014). Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in Molecular Biology, 1105, 175-190. [Link]

-

Scimetr. (n.d.). Synthesis, Stability, and Detection of Nitrogen-15 Creatinine Analogs as Stable-Isotope Biomarkers for Authentic Urine Verification in Drug Testing. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. [Link]

-

Faust, H., et al. (1982). [Standardized 15N-tracer Method for the Assessment of Protein Metabolism in Clinical Practice]. Zentralblatt für Pharmazie, Pharmakotherapie und Laboratoriumsdiagnostik, 121(11), 1175-1179. [Link]

-

Wikipedia. (n.d.). Nitrogen-15 tracing. [Link]

-

EMBL-EBI. (2019, August 19). Sample preparation: Metabolite extraction (tutorial 3/5) [Video]. YouTube. [Link]

-

Ting, L., et al. (2011). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Expert Review of Proteomics, 8(6), 755-769. [Link]

-

Schleppi, P., et al. (2012). Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations. Frontiers in Ecology and Evolution, 2, 10. [Link]

-

Müller, C., & Clough, T. (2023). Use of 15N tracers to study nitrogen flows in agro-ecosystems: transformation, losses and plant uptake. Soil, 9(1), 1-4. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. scimetr.com [scimetr.com]

- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]